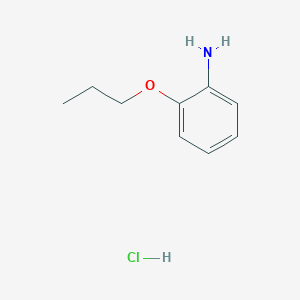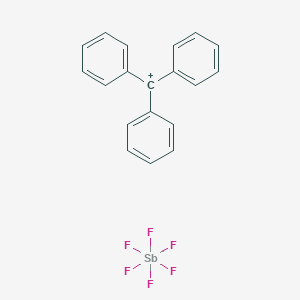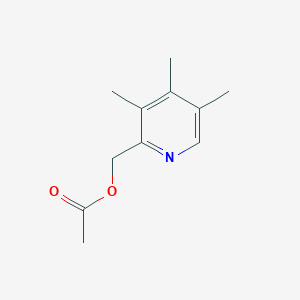
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
概要
説明
“Dichloromethyl methyl ether” is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group . It’s also known as “1,1-Dichloromethylether” and has the chemical formula Cl₂CHOCH₃ .
Synthesis Analysis
“Dichloromethyl methyl ether” can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method of synthesis is by chlorination of chlorodimethyl ether .Molecular Structure Analysis
The molecular weight of “Dichloromethyl methyl ether” is 114.959 g/mol . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“Dichloromethyl methyl ether” is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides .Physical And Chemical Properties Analysis
“Dichloromethyl methyl ether” is a colorless liquid which has a sweet, penetrating, ether-like smell . Its density is 1.29 g/cm3 at 20 °C .科学的研究の応用
Antitumor and Antifilarial Potential
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, synthesized via chemical transformations involving 2-amino-4-(chloromethyl)thiazole, demonstrated significant in vitro and in vivo activities. It inhibited the growth of L1210 leukemic cells with an IC50 = 3.2 microM, indicating potent antitumor activity. Moreover, it exhibited significant antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds, while being inactive against Brugia pahangi at a dosage of 100 mg/kg x 5 days (Kumar et al., 1993).
Antiviral Research
A series of analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate, synthesized to improve metabolic stability, therapeutic index, and antiviral potency, were tested against yellow fever virus. The methylthio ester and dihydroxypropylamide analogues showed enhanced antiviral potencies and improved therapeutic indices and metabolic stabilities relative to the parent compound (Mayhoub et al., 2011).
Corrosion Inhibition
2-Amino-4-methyl-thiazole (2A4MT) was studied for its corrosion inhibition efficiency for mild steel in HCl solution. Electrochemical and quantum chemical studies showed that 2A4MT strongly adsorbs as a barrier film on the mild steel surface, significantly reducing corrosion. The high corrosion inhibition efficiency was associated with its strong adsorption properties (Yüce et al., 2014).
HIV-1 Reverse Transcriptase Inhibition
Isatin thiazoline hybrids were synthesized and evaluated for their inhibitory activity on HIV-1 (Human Immunodeficiency Virus type 1) reverse transcriptase (RT) associated functions. The introduction of a methyl group in the dihydrothiazole ring and a chlorine atom in the isatin nucleus contributed to the activity of these compounds towards both DNA polymerase and ribonuclease H in the µM range (Meleddu et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes, as an excellent way to produce aromatic aldehydes . This process’s regioselectivity is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
特性
IUPAC Name |
methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO2S/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOIXUWMFLUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




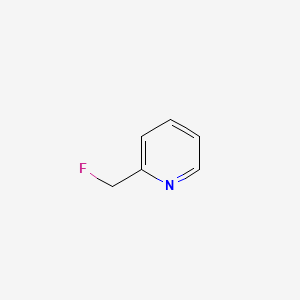
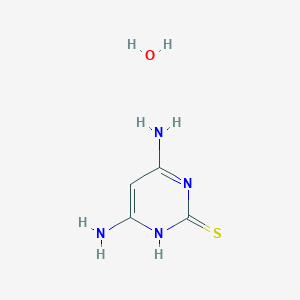
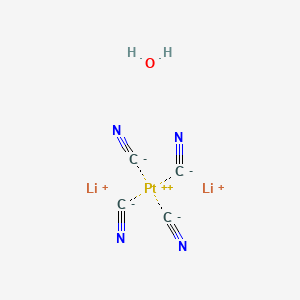
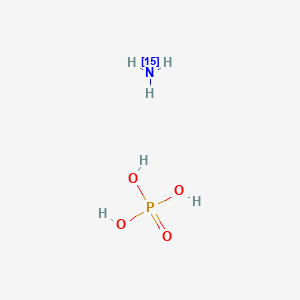
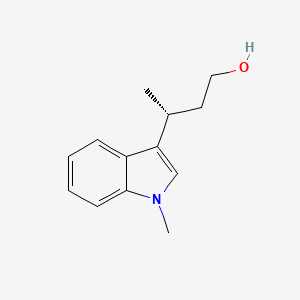
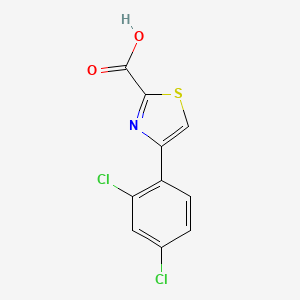
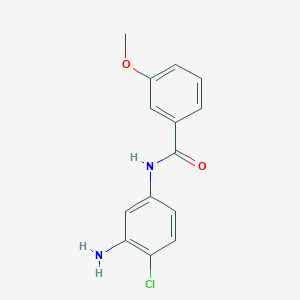
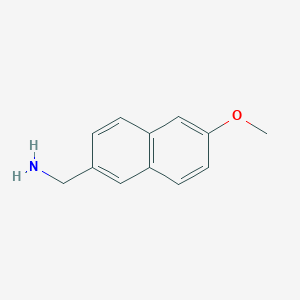
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1644144.png)
